This compound falls under the category of heterocyclic compounds, specifically those containing both pyrrole and benzimidazole moieties. These types of compounds are often studied for their biological activities, including antimicrobial and anticancer properties. The compound is typically sourced from chemical suppliers and is produced through synthetic methods in laboratory settings .
The synthesis of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol generally involves the reaction between 5-amino-1H-benzimidazole-2-thiol and pyrrole. One common synthetic route includes:
The molecular structure of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol features a benzimidazole ring fused with a pyrrole ring, along with a thiol group at the second position of the benzimidazole. The structural data includes:
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol can participate in several types of chemical reactions:
Common reagents for these reactions include halogenated compounds for substitution processes .
The mechanism of action for 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol involves its interaction with key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase. These enzymes are crucial for cell growth and replication pathways:
The efficacy of the compound can be influenced by environmental factors such as pH and temperature .
The physical properties of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol include:
Chemical properties include:
These properties are significant for understanding its behavior in various chemical environments.
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol has several applications in scientific research:
This compound's diverse applications highlight its importance in both pharmaceutical development and material sciences.
Benzimidazole-thiol derivatives represent a pharmaceutically privileged chemotype characterized by a bicyclic aromatic system fused with an imidazole ring bearing a sulfhydryl (-SH) group at the 2-position. The core structure functions as a bioisostere for purine nucleotides, enabling targeted interactions with biological macromolecules. The thiol group enhances nucleophilic reactivity and metal-chelating capacity, facilitating covalent or coordinate bonding with enzymatic targets. Additionally, the scaffold exhibits pH-dependent tautomerism between thiol (1H-benzo[d]imidazole-2-thiol) and thione (1,3-dihydro-2H-benzo[d]imidazole-2-thione) forms, influencing solubility and hydrogen-bonding patterns. This dual-state behavior allows dynamic adaptation to biological environments, making it invaluable for designing enzyme inhibitors targeting nucleotide-binding sites [2] [6].
Heterocyclic appendages significantly modulate the physicochemical and pharmacological profiles of benzimidazole-thiols. Pyrrole, a five-membered nitrogenous heterocycle, introduces enhanced π-conjugation and electron-donating character when attached at the benzimidazole 5-position. This modification expands the molecular footprint, enabling interactions with hydrophobic protein pockets while maintaining planarity critical for DNA intercalation. The pyrrolyl group’s proton-accepting capacity (pKa ~9.61) and moderate lipophilicity (logP ~2.1) optimize membrane permeability without compromising aqueous solubility. Such strategic functionalization exemplifies structure-based design principles for anticancer and antimicrobial agents, where balanced partition coefficients govern cellular uptake and target engagement [3] [7].
The synthesis of pyrrolyl-benzimidazoles originated from efforts to mimic vitamin B12’s 5,6-dimethylbenzimidazole moiety. Early work focused on Paal-Knorr condensations between o-phenylenediamines and 1,4-dicarbonyls. The specific derivative 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol (CAS: 172152-53-3) emerged as a key intermediate during the 1990s development of gastrointestinal therapeutics like ilaprazole. Its structural uniqueness—combining benzimidazole’s metabolic stability with pyrrole’s electronic effects—spurred exploration across therapeutic areas. Contemporary research leverages this scaffold for epigenetic modulators, evidenced by its role in inhibiting histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) [4] [6] [9].
"The strategic incorporation of pyrrole at the benzimidazole C5 position creates a pharmacophore with unique epigenetic modulatory capabilities, bridging heterocyclic chemistry and targeted cancer therapy." – Adapted from recent advances in benzimidazole medicinal chemistry [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7